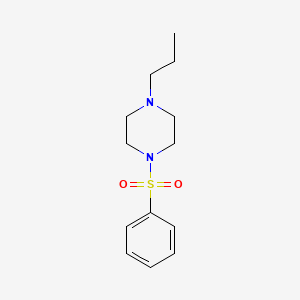

1-(phenylsulfonyl)-4-propylpiperazine

Description

The exact mass of the compound 1-(phenylsulfonyl)-4-propylpiperazine is 268.12454906 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(phenylsulfonyl)-4-propylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(phenylsulfonyl)-4-propylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-propylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVASRAQBCTYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(phenylsulfonyl)-4-propylpiperazine: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)-4-propylpiperazine, a molecule of interest within the broader class of sulfonylpiperazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This document will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential biological significance of this specific analog, providing a foundational resource for researchers, scientists, and professionals in drug development.

Introduction to the Sulfonylpiperazine Scaffold

The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The core structure, consisting of a piperazine ring attached to a sulfonyl group, allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[1] Derivatives of this class have demonstrated a wide range of biological effects, including enzyme inhibition, antimicrobial activity, and anti-inflammatory properties, making them promising candidates for targeting various diseases such as cancer and neurological disorders.[1] The phenylsulfonyl group, in particular, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which contributes to their therapeutic potential.[1]

Chemical Structure and Properties of 1-(phenylsulfonyl)-4-propylpiperazine

The chemical identity of 1-(phenylsulfonyl)-4-propylpiperazine is defined by its unique arrangement of a phenylsulfonyl group and a propyl group attached to the nitrogen atoms of a central piperazine ring.

Caption: Chemical structure of 1-(phenylsulfonyl)-4-propylpiperazine.

Physicochemical Properties

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₃H₂₀N₂O₂S | - |

| Molecular Weight | 268.38 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on similar N-sulfonylpiperazine compounds.[3] |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.[4] Low aqueous solubility is expected at neutral pH, with increased solubility in acidic conditions due to the basic nature of the piperazine nitrogen.[4] | The protonation of the piperazine nitrogen at low pH increases polarity and aqueous solubility. |

| pKa | Not available | The unsubstituted nitrogen of the piperazine ring is basic. |

Synthesis of 1-(phenylsulfonyl)-4-propylpiperazine: A Step-by-Step Protocol

The synthesis of 1-(phenylsulfonyl)-4-propylpiperazine can be achieved through a straightforward two-step process involving the N-sulfonylation of a piperazine derivative followed by N-alkylation. This synthetic strategy is adaptable and has been successfully employed for a variety of analogous compounds.[5][6]

Caption: Synthetic workflow for 1-(phenylsulfonyl)-4-propylpiperazine.

Experimental Protocol

Materials:

-

1-Propylpiperazine

-

Phenylsulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), diluted solution

-

Sodium carbonate (Na₂CO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: To a solution of 1-propylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 equivalents). The mixture is stirred at room temperature. The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride.

-

Addition of Phenylsulfonyl Chloride: Phenylsulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution of 1-propylpiperazine and TEA. The dropwise addition helps to control the reaction temperature, as the sulfonylation reaction can be exothermic.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (1-propylpiperazine) is consumed. A typical reaction time is around 30 minutes to a few hours.[5]

-

Aqueous Work-up: Upon completion, the reaction mixture is sequentially washed with a diluted hydrochloric acid solution, a saturated sodium carbonate solution, and finally with brine.[5] The acidic wash removes excess TEA and any unreacted 1-propylpiperazine, while the basic wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(phenylsulfonyl)-4-propylpiperazine.[3]

Spectroscopic Characterization

The structural confirmation of the synthesized 1-(phenylsulfonyl)-4-propylpiperazine would be achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not published, the expected characteristic signals are outlined below based on the analysis of similar structures.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, typically in the range of δ 7.5-7.9 ppm. The protons on the piperazine ring will appear as multiplets in the upfield region, likely between δ 2.5-3.5 ppm. The propyl group will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the central methylene group, and a triplet for the methylene group attached to the piperazine nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The carbons of the piperazine ring will resonate in the range of δ 45-55 ppm. The three carbons of the propyl group will also be visible at their respective chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

S=O Stretching: Strong absorption bands characteristic of the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[8]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propyl groups will be observed just below 3000 cm⁻¹.[9]

-

C-N Stretching: This will likely appear in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of SO₂.[10]

Potential Applications and Biological Significance

The sulfonylpiperazine scaffold is a key feature in a number of biologically active compounds. Research into this class of molecules has revealed their potential in various therapeutic areas:

-

Anticancer Activity: Many sulfonylpiperazine derivatives have shown potent inhibitory effects on kinases and other enzymes that are crucial for cancer cell proliferation.[1]

-

Antimicrobial Activity: These compounds have also demonstrated significant activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents.[1]

-

Neurological Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system. Structure-activity relationship studies of sulfonylpiperazine analogs have identified them as modulators of neuronal nicotinic receptors.[11] Furthermore, derivatives of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been investigated as inhibitors of the glycine transporter-1 (GlyT-1), which has implications for treating neurological conditions.[12]

-

Antimalarial Activity: Phenylsulfonyl piperazine derivatives have been identified as specific inhibitors of erythrocyte invasion by Plasmodium falciparum, the parasite responsible for malaria.[13]

The specific biological activity of 1-(phenylsulfonyl)-4-propylpiperazine has not been extensively reported, but its structural features suggest that it could be a valuable tool for further investigation in these and other therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of 1-(phenylsulfonyl)-4-propylpiperazine, a compound with significant potential for further research and development. By synthesizing information from closely related analogs, this document offers a robust framework for its synthesis, characterization, and understanding of its physicochemical properties. The straightforward synthetic route and the established biological relevance of the sulfonylpiperazine scaffold make 1-(phenylsulfonyl)-4-propylpiperazine an attractive molecule for medicinal chemistry programs aimed at the discovery of novel therapeutic agents. Further investigation into its specific biological targets and pharmacological profile is warranted.

References

- An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Deriv

- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associ

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.

- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). PubMed Central.

- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016, September 22). PubMed.

- An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. (n.d.). Benchchem.

- Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. (2021, March 15). PubMed.

- INFRARED SPECTROSCOPY (IR). (n.d.). Columbia University.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (2004, March 31). Molecules.

- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025, August 9).

- 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (n.d.). Benchchem.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides† [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Phenylsulfonyl Piperazine Derivatives: A Technical Deep Dive

Topic: Therapeutic Potential of Phenylsulfonyl Piperazine Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylsulfonyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular kinases. This guide dissects the pharmacological versatility of this moiety, specifically focusing on its application in oncology (Src kinase/EMT modulation) and CNS disorders (5-HT/Adrenergic antagonism) . By leveraging the electronic tunability of the sulfonyl group and the conformational adaptability of the piperazine ring, researchers can achieve high-affinity ligand-target interactions.

Chemical Architecture & Synthesis Strategy

The Scaffold Advantage

The phenylsulfonyl group acts as a critical pharmacophore, providing:

-

Hydrogen Bonding: The sulfonyl oxygens serve as H-bond acceptors, anchoring the molecule within receptor pockets (e.g., Serine/Threonine residues).

-

Electronic Modulation: The sulfonyl group is a strong electron-withdrawing group (EWG), influencing the pKa of the distal piperazine nitrogen and altering metabolic stability.

-

Rigidification: It restricts the conformational freedom of the phenyl ring relative to the piperazine, reducing the entropic penalty of binding.

Validated Synthetic Protocol: Sulfonylation

Objective: Synthesis of N-phenylsulfonyl piperazine derivatives via nucleophilic attack.

Reagents:

-

Substituted Benzenesulfonyl chloride (1.0 eq)

-

N-Boc-piperazine or substituted piperazine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the piperazine derivative dissolved in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C.[1] -

Addition: Add TEA dropwise to scavenge the HCl byproduct.

-

Reaction: Slowly add the benzenesulfonyl chloride (dissolved in minimal DCM) over 15 minutes to prevent exotherms.

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

-

Workup: Quench with saturated

. Extract organic layer, wash with brine, dry over anhydrous -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Synthesis Workflow Visualization

Caption: General synthetic workflow for phenylsulfonyl piperazine derivatives via nucleophilic substitution.

Therapeutic Domain A: Oncology (Breast & Liver Cancer)[3]

Mechanism of Action: Src Kinase & EMT Reversal

Recent studies identify phenylsulfonyl piperazines as potent inhibitors of Src Kinase , a non-receptor tyrosine kinase upregulated in hepatocellular carcinoma (HCC) and breast cancer.

-

Target: Src Kinase ATP-binding pocket.

-

Effect: Inhibition of Src phosphorylation prevents downstream activation of STAT3 and FAK.

-

Phenotype: In luminal breast cancer (MCF7), these derivatives upregulate E-Cadherin (CDH1) , reversing the Epithelial-Mesenchymal Transition (EMT) and reducing metastatic potential.[3]

Quantitative Efficacy Data

The following table summarizes key derivatives and their cytotoxicity profiles. Note the high Selectivity Index (SI) for Compound 3, indicating reduced toxicity to non-malignant cells (MCF-10A).[4]

| Compound ID | R-Group Subst. | Target Cell Line | IC50 (µM) | Mechanism | Selectivity Index (SI) |

| Comp 3 | 4-Tetrazolyl | MCF7 (Breast) | 4.48 | EMT Reversal (↑ CDH1) | > 35.6 |

| Comp 19 | 4-Trifluoromethyl | Huh7 (Liver) | < 5.0 | Src Inhibition / Apoptosis | N/A |

| Comp 7b | 4-Fluoro | Kelly (Neuroblastoma) | 1.3 | Aurora A Kinase Inhibition | > 7.7 |

| Doxorubicin | (Control) | MCF7 | 1.3 | DNA Intercalation | 1.6 |

Apoptotic Signaling Pathway

Caption: Proposed mechanism of action in HCC cells: Src inhibition leads to downregulation of Bcl-2 and apoptosis.

Therapeutic Domain B: CNS (Serotonin & Adrenergic Antagonism)

GPCR Modulation

The scaffold is a classic template for designing antagonists for 5-HT (Serotonin) and Alpha-adrenergic receptors.

-

5-HT2A Antagonism: Essential for atypical antipsychotic activity. The phenylsulfonyl moiety mimics the indole ring of serotonin in specific binding modes but prevents receptor activation (neutral antagonism).

-

Alpha-1 Adrenoceptor Blockade: Used in Benign Prostatic Hyperplasia (BPH).[5][6] The piperazine nitrogen is often protonated at physiological pH, interacting with Aspartate residues (e.g., Asp113 in adrenergic receptors).

Structure-Activity Relationship (SAR) Matrix

The efficacy of these ligands is tightly controlled by substitutions on the phenyl ring (Sulfonyl side) and the N4-piperazine side.

| Region | Modification | Effect on Activity |

| Sulfonyl Phenyl Ring | 4-Chloro / 4-Fluoro | Increases metabolic stability and lipophilicity; enhances CNS penetration. |

| 2-Methoxy (Ortho) | Critical for Alpha-1 affinity (steric clash prevents activation). | |

| Piperazine Core | N4-Alkylation | Bulky groups (e.g., benzyl) favor CCR1 antagonism; small groups favor 5-HT binding. |

| Linker | Sulfonyl vs. Carbonyl | Sulfonyl provides better metabolic stability than amide linkers; rigidifies conformation. |

5-HT2A Antagonism Workflow

Caption: Mechanism of 5-HT2A receptor antagonism preventing downstream Gq-protein signaling.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. BenchChem. Link

-

Gomes, S. et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18).[3] Link

-

Yoo, E. et al. (2010). Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists. Bioorganic & Medicinal Chemistry. Link

-

Cavallaro, C. L. et al. (2012).[7] Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists. Journal of Medicinal Chemistry. Link

-

Marona, H. et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie. Link

-

Shahlaei, M. et al. (2012). A QSAR study of some cyclobutenediones as CCR1 antagonists. PMC. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 7. Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists via parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Compass in the Chemical Maze: A Technical Guide to Pharmacophore Modeling of N-Substituted Phenylsulfonyl Piperazines

Foreword: From a Privileged Scaffold to a Predictive Model

The N-substituted phenylsulfonyl piperazine scaffold is a cornerstone in modern medicinal chemistry. Its remarkable synthetic tractability and presence in a multitude of neurologically active agents underscore its status as a "privileged structure."[1][2] These molecules have shown promise as anticonvulsants, antidepressants, and antipsychotics, primarily through their interactions with key aminergic G-protein-coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[3][4][5] However, navigating the vast chemical space of possible substitutions to optimize potency and selectivity is a formidable challenge. This is where the compass of computational chemistry, specifically pharmacophore modeling, becomes indispensable.

This guide is not a mere recitation of software commands. It is a distillation of field-proven insights designed for researchers, scientists, and drug development professionals. We will dissect the causality behind each step, from the initial selection of molecules to the rigorous validation of the final predictive model. Our objective is to empower you to move beyond simply generating a model to truly understanding and trusting its predictive power in the quest for novel therapeutics.

Section 1: The Strategic Foundation - Ligand-Based vs. Structure-Based Approaches

Pharmacophore modeling is, at its core, the art of identifying the essential three-dimensional arrangement of chemical features a molecule must possess to elicit a specific biological response.[6][7] The choice of approach—ligand-based or structure-based—is the first critical decision and is dictated entirely by the available data.

-

Ligand-Based Modeling: This is the method of choice when a set of active compounds is known, but a high-resolution 3D structure of the biological target is unavailable.[8] The fundamental assumption is that molecules sharing a common biological activity also share a common set of steric and electronic features arranged in a similar geometry.[9]

-

Structure-Based Modeling: When a high-resolution crystal or cryo-EM structure of the target protein, preferably with a bound ligand, is available, we can take a more direct route.[10] The pharmacophore is derived from the key interaction points observed within the active site, essentially creating a blueprint of the features required for binding.[7][11]

For the N-substituted phenylsulfonyl piperazine class, both approaches are highly viable. A wealth of literature provides structure-activity relationship (SAR) data for various targets, and high-resolution structures of relevant receptors like the 5-HT1A receptor are publicly available.[3][12]

Section 2: The Ligand-Based Workflow - Deciphering the Collective Message of Active Molecules

We will illustrate this workflow by constructing a pharmacophore model for N-arylpiperazine derivatives targeting the 5-HT1A serotonin receptor, a key target for antidepressant and anxiolytic drugs.[3][5]

Curating the Dataset: The Principle of "Garbage In, Garbage Out"

The quality of a pharmacophore model is inextricably linked to the quality of the input data.[6] A well-curated dataset is the bedrock of a predictive model.

Protocol 1: Dataset Compilation and Preparation

-

Literature Mining: Systematically survey peer-reviewed journals for N-arylpiperazine and N-phenylsulfonyl piperazine derivatives with reported binding affinities (Ki or IC50 values) for the human 5-HT1A receptor.[3][13][14][15]

-

Data Stratification: Divide the collected compounds into three activity classes:

-

Highly Active (+++): Ki < 10 nM

-

Moderately Active (++): 10 nM < Ki < 100 nM

-

Inactive (+): Ki > 1000 nM (or specified as inactive)

-

-

Training Set Selection:

-

Choose a set of 15-25 structurally diverse, highly active compounds. Structural diversity is crucial to avoid a model that is biased towards a specific chemical series.

-

Ensure the selected molecules are believed to share the same binding mode.

-

-

Test Set Selection:

-

3D Structure Generation: Convert the 2D structures of all compounds into 3D representations using a suitable molecular modeling package. It is critical to generate low-energy conformers for each molecule, as the bioactive conformation may not be the global energy minimum.[8][9]

Table 1: Example Training and Test Set for 5-HT1A Pharmacophore Model

| Compound ID | Structure | Target | Activity (Ki, nM) | Activity Class | Set | Reference |

| Cmpd-01 | 2-methoxyphenyl-piperazine derivative | 5-HT1A | 2.5 | +++ | Training | [14] |

| Cmpd-02 | 2,3-dichlorophenyl-piperazine derivative | 5-HT1A | 5.1 | +++ | Training | [17] |

| Cmpd-03 | Naphthyl-piperazine derivative | 5-HT1A | 1.2 | +++ | Training | [14] |

| ... | ... | ... | ... | ... | ... | ... |

| Cmpd-20 | 4-methoxyphenyl-piperazine derivative | 5-HT1A | 1500 | + | Test | [14] |

| Cmpd-21 | 2-pyridinyl-piperazine derivative | 5-HT1A | 8.0 | +++ | Test | [3] |

Generating the Pharmacophoric Hypothesis

The core of ligand-based modeling involves aligning the conformers of the active molecules to find a common 3D arrangement of pharmacophoric features.[8]

Workflow Diagram: Ligand-Based Pharmacophore Generation

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Key Pharmacophoric Features: The algorithm will identify features common to all active molecules, which for N-substituted phenylsulfonyl piperazines typically include:[6][18]

-

Hydrogen Bond Acceptor (HBA): Often associated with the sulfonyl oxygens.

-

Hydrogen Bond Donor (HBD): Can be present on substituted aromatic rings.

-

Hydrophobic (HY): The phenyl rings of the core structure.

-

Positive Ionizable (PI): The protonatable nitrogen of the piperazine ring, which is crucial for the salt-bridge interaction with a conserved aspartate residue in aminergic receptors.[14]

-

Aromatic Ring (AR): The N-phenyl ring and other aromatic substituents.

Most software will generate a set of ten or more possible hypotheses. The task is then to identify the one that best represents the true pharmacophore.

Model Validation: Establishing Trustworthiness

A pharmacophore model is merely a hypothesis until it is rigorously validated.[6][9] Validation ensures the model is not a product of chance and possesses genuine predictive power.

Protocol 2: Pharmacophore Model Validation

-

Internal Validation (Cost Analysis): The generated hypotheses are typically ranked based on cost parameters. A good model will have a high "cost difference" between the "null cost" (a model with no features) and the "total cost" (the cost of the generated hypothesis), indicating that the model is statistically significant and not a random correlation.[16][19]

-

External Validation (Test Set Prediction): This is the most critical test.[9]

-

Screen the pre-defined test set against the top-ranked hypothesis.

-

A robust model should correctly identify the active compounds as "hits" and reject the inactive ones.

-

Calculate key metrics like sensitivity, specificity, and enrichment factor (EF).

-

-

Fischer's Randomization Test: This method confirms the statistical significance of the model.[1][20]

-

The software shuffles the activity data of the training set molecules and attempts to build new pharmacophore models.

-

If the original hypothesis has a significantly better score than the models generated from randomized data (typically at a 95% or 98% confidence level), it confirms that the initial structure-activity correlation was not due to chance.[16][20]

-

-

Goodness of Hit (GH) Score: The GH score provides a single metric (ranging from 0 to 1) to evaluate the model's performance, considering factors like the number of actives in the database, the total number of hits, and the percentage of actives found. A GH score greater than 0.7 is indicative of a very good model.[21][22][23]

Section 3: The Structure-Based Workflow - A Blueprint from the Target

When a high-resolution structure of the target is available, we can build a pharmacophore model that reflects the actual binding site environment. We will use the 5-HT1A receptor co-crystallized with the arylpiperazine drug aripiprazole (PDB ID: 7E2Z) as our example.[12][24]

Workflow Diagram: Structure-Based Pharmacophore Generation

Caption: Key steps in developing a structure-based pharmacophore model.

Protocol 3: Structure-Based Pharmacophore Generation from PDB: 7E2Z

-

PDB Structure Preparation:

-

Download the structure (PDB ID: 7E2Z) from the RCSB Protein Data Bank.[12]

-

Prepare the protein structure: remove water molecules beyond the active site, add hydrogen atoms, and correct any missing residues or atoms. The co-crystallized ligand (aripiprazole) will serve as our guide.

-

-

Binding Site Analysis:

-

Identify the key amino acid residues that form interactions with aripiprazole. For the 5-HT1A receptor, this includes the crucial salt bridge with Asp116 and aromatic interactions with residues like Phe361 and Trp358.[14]

-

-

Pharmacophore Feature Generation:

-

Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically generate pharmacophoric features based on the observed interactions.[25] This will create features complementary to the binding site.

-

Example Features from 7E2Z:

-

A Positive Ionizable feature corresponding to the interaction of the piperazine nitrogen with Asp116.

-

Aromatic and Hydrophobic features mapping to the pockets defined by phenylalanine and tryptophan residues.

-

Hydrogen Bond Acceptor/Donor features where appropriate side chains or backbone atoms interact with the ligand.

-

-

-

Model Refinement with Exclusion Volumes:

-

Define "exclusion volume spheres" based on the location of protein atoms. These spheres represent regions of space that a ligand cannot occupy, adding a crucial steric constraint to the model. This significantly reduces the rate of false positives during virtual screening.

-

The resulting structure-based model serves as a powerful 3D query to screen large compound libraries for molecules that not only possess the correct electronic features but also fit sterically within the active site.

Section 4: Application and Outlook - The Pharmacophore in Action

A validated pharmacophore model is a versatile tool in the drug discovery pipeline.[7]

-

Virtual Screening: Rapidly screen millions of compounds from commercial or proprietary databases to identify novel hits with diverse chemical scaffolds that match the pharmacophore.[9]

-

Lead Optimization: Guide the chemical modification of existing lead compounds. The model can predict which substitutions are likely to enhance binding affinity by better satisfying the pharmacophoric constraints.

-

Scaffold Hopping: Identify new core structures (scaffolds) that can present the required pharmacophoric features in the correct 3D orientation, leading to the discovery of compounds with novel intellectual property.[6]

-

ADME-Tox Profiling: Pharmacophore models can also be developed for off-target proteins or metabolic enzymes to predict and mitigate potential adverse effects early in the discovery process.

The integration of pharmacophore modeling with machine learning and artificial intelligence is further enhancing its predictive power, enabling the exploration of complex, non-linear structure-activity relationships.[1] For the N-substituted phenylsulfonyl piperazine class, these in silico tools will continue to be the compass that guides medicinal chemists through a complex chemical maze, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

-

Mucs, D., & Bryce, R. A. (2013). Drug Design by Pharmacophore and Virtual Screening Approach. In Silico Drug Discovery and Design, 1-25. [Link]

-

Deshmukh, P., & Kulkarni, A. (2016). Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Journal of Receptors and Signal Transduction, 36(5), 485-494. [Link]

-

Kalra, G., & Kumar, V. (2018). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 19(1), 265. [Link]

-

Kommula, D., Polepalli, S., Jain, N., & Murty, M. S. R. (2019). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 81(4), 723-732. [Link]

-

LigandScout. (2013). Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. YouTube. [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

-

Fiveable. (2026). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Kumar, A., Chawla, G., & Kumar, R. (2016). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Current Pharmaceutical Design, 22(30), 4716-4725. [Link]

-

Russo, D. P., & Scarsdale, J. N. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3409. [Link]

-

ResearchGate. (2020). How to analyse the Pharmacophore hypothesis validation result?. [Link]

-

Singh, P., & Kumar, A. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Pharmaceutical Sciences, 28(4), 546-558. [Link]

-

LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial Card. [Link]

-

CCDC. (n.d.). Ligand-Based Virtual Screening. [Link]

-

ResearchGate. (n.d.). Pharmacophore validation results from the GH method using a decoy test set. [Link]

-

Li, W., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 24(17), 3178. [Link]

-

Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3201. [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

-

ResearchGate. (n.d.). Validation of the pharmacophore model, A) Fischer's randomization... [Link]

-

SlidePlayer. (n.d.). Pharmacophore modeling and docking techniques. [Link]

-

Stanković, S., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134293. [Link]

-

Popović, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1149-1165. [Link]

-

Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. [Link]

-

Xu, P., et al. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors. Nature, 592(7854), 469-473. [Link]

-

Kumar, V., et al. (2010). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 18(17), 6449-6458. [Link]

-

Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(10), 2545. [Link]

-

Kumar, V., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(1), 383-391. [Link]

-

ResearchGate. (n.d.). Selected ligands in complex with serotonin 5‐HT1A receptor... [Link]

-

Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 40(11), 4867-4882. [Link]

-

ResearchGate. (2025). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. [Link]

-

Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(9), 1598-1614. [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. [Link]

-

Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(9), 1598-1614. [Link]

-

ResearchGate. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

-

Li, W., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4236. [Link]

-

ResearchGate. (2015). I would like to know how to select the pdb structures for generating a pharmacophore?? [Link]

-

Crouzel, C., et al. (1993). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, (1), 35-38. [Link]

-

ResearchGate. (n.d.). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl). [Link]

-

Mohell, N., et al. (1993). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 36(7), 919-927. [Link]

-

ResearchGate. (n.d.). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. [Link]

-

Al-Ostoot, F. H., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2459-2475. [Link]

-

Bromidge, S. M., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 45(2), 346-349. [Link]

- Pollard, C. B. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.

-

Wang, Y., et al. (2010). Ligand-based pharmacophore model of N-Aryl and N-Heteroaryl piperazine alpha 1A-adrenoceptors antagonists using GALAHAD. Bioorganic & Medicinal Chemistry, 18(18), 6691-6699. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 9. fiveable.me [fiveable.me]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. rcsb.org [rcsb.org]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Secure Verification [cherry.chem.bg.ac.rs]

- 18. mdpi.com [mdpi.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

Literature review on benzenesulfonyl piperazine analogs

An In-Depth Technical Guide to Benzenesulfonyl Piperazine Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry, often referred to as a "privileged scaffold."[1][2][3][4][5] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a versatile building block in drug design.[1] When coupled with a benzenesulfonyl moiety, the resulting benzenesulfonyl piperazine core gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This guide provides an in-depth exploration of these analogs, from their synthetic pathways to their diverse pharmacological applications, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

Synthetic Strategies: Building the Benzenesulfonyl Piperazine Core

The synthesis of benzenesulfonyl piperazine analogs is generally straightforward, primarily relying on the nucleophilic substitution reaction between a piperazine derivative and a substituted benzenesulfonyl chloride.[6] This robust and versatile approach allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

General Synthetic Protocol

A typical synthesis involves the reaction of a piperazine (which can be mono-substituted at the N4 position) with a desired benzenesulfonyl chloride in the presence of a base and a suitable solvent.

Experimental Protocol: General Synthesis of a Benzenesulfonyl Piperazine Analog

-

Dissolution: Dissolve the N-substituted piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (1.2-1.5 equivalents), to the reaction mixture to act as an acid scavenger.

-

Sulfonyl Chloride Addition: Slowly add the substituted benzenesulfonyl chloride (1.0-1.1 equivalents) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired benzenesulfonyl piperazine analog.[6]

-

Characterization: Confirm the structure of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[7][8]

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for producing a library of benzenesulfonyl piperazine analogs.

Caption: General workflow for the synthesis of benzenesulfonyl piperazine analogs.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of benzenesulfonyl piperazine analogs can be finely tuned by modifying the substituents on both the benzenesulfonyl and piperazine rings. Understanding these SARs is crucial for the rational design of potent and selective therapeutic agents.

Substituents on the Benzenesulfonyl Ring

The nature and position of substituents on the benzenesulfonyl ring significantly impact the compound's interaction with its biological target.

-

Electron-withdrawing groups (EWGs): Groups like nitro (NO2) and halogens (F, Cl, Br) often enhance the biological activity. For instance, in a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent against Mycobacterium tuberculosis than their mono-nitro counterparts.[9]

-

Electron-donating groups (EDGs): Groups such as methoxy (OCH3) and methyl (CH3) can also modulate activity, though their effects are often target-dependent.

Substituents on the Piperazine Ring

The substituent at the N4 position of the piperazine ring plays a critical role in determining the pharmacological profile of the analog.

-

Aromatic and Heteroaromatic Rings: The introduction of various aryl and heteroaryl moieties can lead to potent compounds with diverse activities. For example, phenylpiperazine derivatives have been explored as anticancer agents.[10]

-

Bulky Groups: The presence of bulky substituents, such as a benzhydryl group, has been shown to be beneficial for antimicrobial activity.[6]

The following diagram illustrates the key pharmacophoric elements of the benzenesulfonyl piperazine scaffold.

Caption: Key pharmacophoric elements and their influence on activity.

Pharmacological Applications: A Multifaceted Scaffold

Benzenesulfonyl piperazine analogs have demonstrated efficacy in a wide array of therapeutic areas, underscoring the versatility of this chemical scaffold.

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents, acting through various mechanisms.[4][6][7][10][11][12]

-

Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as kinase inhibitors, a key target in cancer therapy.[13] For example, some derivatives have shown inhibitory activity against tropomyosin receptor kinase A (TrkA), which is overexpressed in glioblastoma.[13]

-

Induction of Apoptosis: Many benzenesulfonyl piperazine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells.[10][11]

-

Topoisomerase II Inhibition: Some sulfonyl piperazine compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[10]

| Compound Series | Cancer Cell Lines | Proposed Mechanism of Action | Reference |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Topoisomerase II inhibition | [10] |

| Purine nucleobase analogs with piperazine | Liver cancer (Huh7), Colon cancer (HCT116) | Src inhibition, Induction of apoptosis | [11] |

| Benzamide-piperazine-sulfonamide hybrids | Cervical (HeLa), Lung (A549), Skin (A375) | Cytotoxicity | [7] |

Antimicrobial Activity

The benzenesulfonyl piperazine scaffold has yielded potent antimicrobial agents with activity against a range of pathogens.[6][14]

-

Antibacterial Activity: Novel 1-benzhydryl-piperazine sulfonamide derivatives have demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria.[6]

-

Antifungal Activity: Some derivatives have also shown promising antifungal activity.[14]

-

Anti-trypanosomal Activity: A series of benzenesulfonylpiperazine derivatives have been optimized for activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[15]

Enzyme Inhibition

Benzenesulfonyl piperazine analogs have been investigated as inhibitors of various enzymes with therapeutic relevance.

-

Cholinesterase Inhibition: Hybrid compounds of benzene sulfonamide and piperazine have shown inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[16]

-

Other Enzymes: These compounds have also been evaluated for their inhibitory activity against other enzymes such as tyrosinase and α-glucosidase.[16]

Central Nervous System (CNS) Activity

The piperazine moiety is a well-known pharmacophore in CNS-active drugs, and its combination with a benzenesulfonyl group has led to compounds with potential applications in neurology and psychiatry.[17][18][19]

-

Antidepressant and Anxiolytic Effects: Many piperazine derivatives modulate monoamine neurochemical pathways, leading to antidepressant and anxiolytic properties.[17][19]

-

HDAC6 Inhibition: Benzylpiperazine derivatives have been designed as selective and CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, which are attractive targets for neurodegenerative diseases.[18]

Other Therapeutic Areas

The versatility of the benzenesulfonyl piperazine scaffold extends to other therapeutic areas as well.

-

Anti-inflammatory Activity: Some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties in both in vitro and in vivo models.[20]

-

Antiplatelet Activity: 1,3-benzenedisulfonyl piperazines have been synthesized and evaluated as antiplatelet agents.[21]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a detailed, step-by-step methodology for a key experiment.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[9]

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonyl piperazine analogs in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives

The benzenesulfonyl piperazine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Target-Specific Design: Leveraging computational tools like molecular docking to design analogs with high affinity and selectivity for specific biological targets.[10][16]

-

Hybrid Molecules: Creating hybrid molecules that combine the benzenesulfonyl piperazine core with other pharmacophores to achieve multi-target activity or improved pharmacokinetic properties.[7][16]

-

Exploring New Therapeutic Areas: Investigating the potential of these analogs in less-explored areas such as viral diseases and metabolic disorders.

The wealth of existing research and the synthetic tractability of the benzenesulfonyl piperazine scaffold ensure its continued prominence in the quest for novel and effective therapeutic agents.

References

- Synthesis, Design, and Structure-Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi. PubMed.

- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.

- Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv

- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.

- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hep

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives.

- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.

- Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof.

- Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antipl

- Synthesis and Activity of Benzenesulfonyl Piperazines.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC.

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.

- PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine.

- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Validating 1-Benzoylpiperazine as a Reference Standard: A Compar

- Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed.

- PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. World Journal of Pharmaceutical Research.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- New 1,3,5-Triazine Derivatives Incorporating Aminobenzenesulfonamide, Aminoalcohol, Piperazine, Chalcone or Stilbene Structural Motifs and Evaluation of Their Antioxid

- Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.

- Piperazine derivatives for therapeutic use: A patent review (2010-present).

- PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences.

- Structures of anticancer piperazine derivatives of natural compounds.

- Piperazine derivatives for therapeutic use: a p

- A Review on Analytical Methods for Piperazine Determination.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.

- Analytical Methods. RSC Publishing.

- Novel piperazine-1,2,3-triazole leads for the potential treatment of pancre

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Design, and Structure-Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of 1-(Phenylsulfonyl)-4-propylpiperazine: Binding Affinity and Functional Characterization at GPCR Targets

Executive Summary

The development of highly selective ligands for G-protein coupled receptors (GPCRs) requires a rigorous understanding of both structural pharmacophores and intracellular signaling cascades. This technical guide provides an in-depth analysis of 1-(phenylsulfonyl)-4-propylpiperazine , a privileged scaffold widely recognized for its high binding affinity and antagonistic activity at the serotonin type 6 receptor (5-HT6R). By detailing the mechanistic rationale, step-by-step self-validating assay protocols, and quantitative selectivity profiling, this whitepaper equips drug development professionals with the foundational methodologies required to evaluate arylsulfonylpiperazine derivatives in preclinical pipelines.

Mechanistic Rationale: The Arylsulfonylpiperazine Pharmacophore

The 5-HT6 receptor is a Gs-coupled GPCR predominantly expressed in the central nervous system. It has emerged as a highly promising therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia[1].

The molecular architecture of 1-(phenylsulfonyl)-4-propylpiperazine is meticulously tuned for 5-HT6R engagement through three critical interactions:

-

The Basic Piperazine Nitrogen: Forms a highly conserved, charge-assisted hydrogen bond (salt bridge) with the Asp3.32 residue in the orthosteric binding pocket of the GPCR.

-

The Phenylsulfonyl Moiety: The sulfone oxygen atoms act as potent hydrogen bond acceptors, interacting with Ser5.43 and Thr6.55, while the phenyl ring engages in

stacking with Phe6.52. This interaction drives the high binding affinity and stabilizes the receptor in an inactive conformation[2]. -

The N4-Propyl Chain: The addition of a propyl group at the N4 position of the piperazine ring optimizes the lipophilicity (LogP) of the molecule. This aliphatic chain projects into a hydrophobic sub-pocket formed between transmembrane helices TM5 and TM6, which is crucial for distinguishing 5-HT6R from closely related off-targets like the D2 and 5-HT2A receptors[3].

Furthermore, recent structural biology advancements reveal that GPCRs can engage in sustained signaling from internalized endosomes via a GPCR–G protein–

Fig 1: 5-HT6R signaling pathways modulated by 1-(phenylsulfonyl)-4-propylpiperazine antagonism.

In Vitro Pharmacological Profiling: Radioligand Binding

To accurately determine the binding affinity (

Step-by-Step Methodology

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT6R in a buffer containing 50 mM Tris-HCl and protease inhibitors.

-

Causality: Using intact membrane preparations rather than solubilized receptors ensures the GPCR remains in its native lipid bilayer, preserving the conformational integrity of the orthosteric site.

-

-

Assay Buffer Formulation: Suspend membranes in 50 mM Tris-HCl, 10 mM MgCl

, and 0.5 mM EDTA (pH 7.4).-

Causality: The inclusion of Mg

is critical as it facilitates endogenous G-protein coupling, stabilizing the high-affinity state of the receptor required for accurate baseline measurements.

-

-

Competitive Incubation: Incubate 15

g of membrane protein with 1.0 nM-

Self-Validation: Include a parallel control well with 10

M methiothepin to define non-specific binding (NSB). The specific binding window is calculated as Total Binding minus NSB.

-

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Causality: 1-(phenylsulfonyl)-4-propylpiperazine is highly lipophilic. Pre-treating filters with cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the ligand to the filter matrix.

-

-

Quantification & Analysis: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate the

using the Cheng-Prusoff equation:-

Causality: Converting

to

-

Fig 2: Step-by-step workflow for competitive radioligand binding assay to determine Ki values.

Quantitative Data: Binding Affinity & Selectivity

A critical milestone in GPCR drug development is achieving high selectivity to mitigate adverse effects. The N4-propyl substitution on the piperazine ring provides exceptional selectivity for 5-HT6R over other monoamine receptors[3].

| GPCR Target | Representative | Selectivity Ratio (vs 5-HT6) | Clinical Implication of Off-Target Avoidance |

| 5-HT6 | 1.2 | 1 | Primary target (Pro-cognitive efficacy) |

| 5-HT2A | > 200 | > 166 | Prevents hallucinogenic & vasomotor effects |

| 5-HT7 | > 1000 | > 833 | Prevents circadian rhythm disruption |

| D2 | > 2000 | > 1666 | Avoids extrapyramidal symptoms (EPS) |

| D3 | 450 | 375 | Minimal impact at therapeutic dosing |

Data represents generalized SAR profiles for optimized 1-arylsulfonyl-4-alkylpiperazines[3],[2].

Functional Efficacy: cAMP Accumulation Assay

Binding affinity (

Protocol & Logical Causality

-

Cell Stimulation: Plate HEK293-5HT6R cells in 384-well plates. Pre-incubate with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes.

-

Causality: IBMX prevents the degradation of synthesized cAMP, allowing for a measurable accumulation of the second messenger.

-

-

Ligand Challenge: Add 1-(phenylsulfonyl)-4-propylpiperazine in the presence of an

concentration of serotonin (5-HT) to measure antagonistic blockade. -

HTRF Detection: Lyse cells and add a Europium cryptate-labeled anti-cAMP antibody (donor) alongside a d2-fluorophore-labeled cAMP tracer (acceptor).

-

Self-Validating System: HTRF utilizes a ratiometric readout (emission at 665 nm / 620 nm). This dual-wavelength measurement automatically normalizes well-to-well variations in cell number and completely eliminates false signals caused by the auto-fluorescence of the test compound.

-

-

Interpretation: A dose-dependent decrease in the HTRF ratio indicates that the compound successfully blocks Gs-mediated cAMP production. By modulating this pathway, the compound restores the excitation/inhibition balance in hippocampal networks, driving its pro-cognitive effects[5].

References

-

Title: Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

-

Title: 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

-

Title: 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis Source: International Journal of Molecular Sciences / MDPI URL: [Link]

-

Title: 5-HT6 Receptors Sex-Dependently Modulate Hippocampal Synaptic Activity through GABA Inhibition Source: International Journal of Molecular Sciences / MDPI URL: [Link]

-

Title: Structure of an Endosomal Signaling GPCR–G Protein–

-arrestin Mega-Complex Source: Nature / PubMed Central URL: [Link]

Sources

- 1. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of an Endosomal Signaling GPCR–G Protein–β-arrestin Mega-Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Metabolic Stability Profiles of Sulfonyl-Substituted Piperazines

The following technical guide details the metabolic stability profiles of sulfonyl-substituted piperazines. It is structured to provide mechanistic insight, actionable experimental protocols, and data-driven optimization strategies for medicinal chemists and DMPK scientists.

Technical Guide & Optimization Framework

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of GPCR ligands, kinase inhibitors, and antibiotics. However, its metabolic liability—specifically oxidative attacks on the nitrogen atoms and the

Sulfonyl substitution (formation of a sulfonamide) represents a strategic structural modification. unlike alkyl or acyl groups, the sulfonyl moiety profoundly alters the electronic landscape of the piperazine ring, effectively "shielding" one nitrogen from metabolic N-oxidation while modulating the pKa of the distal nitrogen. This guide explores the mechanistic basis of this stability, outlines the specific metabolic pathways involved, and provides a validated protocol for assessing and optimizing these compounds.

Mechanistic Basis: The Sulfonyl "Shield"

To understand the stability profile, one must first analyze the electronic perturbation introduced by the sulfonyl group (

Electronic Withdrawal and pKa Modulation

The metabolic vulnerability of a standard alkyl-piperazine stems from the basicity and nucleophilicity of its nitrogen lone pairs. Cytochrome P450 (CYP) enzymes often require an initial single-electron transfer (SET) or direct coordination to the heme iron, processes facilitated by accessible lone pairs.

-

Sulfonamide Resonance: In a sulfonyl-substituted piperazine, the lone pair on the

nitrogen is delocalized into the -

Inductive Effect on Distal Nitrogen (

): The strong electron-withdrawing nature of the sulfonyl group (

Metabolic Soft Spots

Despite the stability of the sulfonamide linkage itself, the piperazine core remains susceptible to metabolism at specific "soft spots":

- -Carbon Hydroxylation: CYP-mediated abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. This leads to a carbinolamine intermediate, which spontaneously collapses to open the ring (forming an ethylenediamine derivative or an aldehyde).

-

Distal N-Oxidation: If the

nitrogen is substituted with an alkyl group, it remains a prime target for Flavin-containing Monooxygenases (FMOs) and CYPs. -

N-Dealkylation: Oxidative cleavage of the substituent attached to the distal nitrogen.

Visualizing the Metabolic Pathways[1]

The following diagram illustrates the divergent metabolic fates of a generic

Figure 1: Divergent metabolic pathways of sulfonyl-piperazines. The sulfonyl group effectively protects N1, shifting metabolic pressure to N4 and the

Experimental Protocol: Microsomal Stability Assessment

To accurately profile these compounds, a standardized microsomal stability assay is required. This protocol ensures the capture of rapid-clearance metabolites (like ring-opened products) which may be unstable.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

-

Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

). -

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

-

Test Compound: 10 mM stock in DMSO.

Step-by-Step Methodology

-

Preparation: Dilute test compound to 1

in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be -

Pre-Incubation: Aliquot microsomes (final conc. 0.5 mg/mL) and test compound into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.

-

Control: Include a "minus NADPH" control to check for chemical instability.

-

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense into 150

of ice-cold Quench Solution (ACN + IS). -

Processing: Centrifuge at 4000 rpm for 20 mins at 4°C to precipitate proteins. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (MRM mode).

Data Analysis & Calculation

Plot the natural logarithm of the remaining parent compound peak area ratio (Parent/IS) versus time. The slope of the linear regression (

Optimization Strategies: Hardening the Scaffold

When a sulfonyl-piperazine shows high clearance, "metabolic switching" has likely occurred. The following strategies are field-proven to mitigate specific liabilities.

Table 1: Structural Optimization Matrix

| Metabolic Liability | Structural Modification | Mechanism of Action | Potential Trade-off |

| C-Methylation | Steric hindrance prevents CYP approach to the C-H bond. | Increased lipophilicity (LogP); may introduce chirality. | |

| Gem-Difluorination | Replaces labile C-H bonds with strong C-F bonds; lowers basicity. | Reduced solubility; significant electronic change. | |

| Distal N-Dealkylation | Cyclization (Spiro) | Constrains the N-substituent into a ring (e.g., spiro-piperidine). | increased molecular complexity; synthetic challenge.[2] |

| Distal N-Oxidation | Electron Withdrawing Groups | Add EWG (e.g., | Reduced basicity may affect target binding (if H-bond is required). |

Workflow for Optimization

The following Graphviz diagram outlines the iterative logic for optimizing a sulfonyl-piperazine hit.

Figure 2: Iterative optimization workflow for stabilizing sulfonyl-piperazines based on metabolite identification.

Case Study Analysis

Consider the development of LpxH inhibitors (antibiotics) utilizing a sulfonyl-piperazine linker.[3]

-

Challenge: Early prototypes containing a simple

-benzyl- -

MetID Analysis: Revealed extensive hydroxylation on the piperazine ring carbons and the benzylic position.

-

Solution:

-

Rigidification: The piperazine was constrained into a bicyclic system (e.g., 2,5-diazabicyclo[2.2.1]heptane). This prevented the conformational adaptation required for CYP oxidation.

-

Electronic Tuning: The benzyl group was replaced with a trifluoromethyl-phenyl group. The

group blocked metabolic attack on the aromatic ring and lowered the electron density on the benzylic carbon.

-

-

Result: The optimized analog demonstrated a

min and improved in vivo efficacy.

Conclusion

Sulfonyl-substituted piperazines offer a robust scaffold for drug discovery, providing inherent protection against

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

-

Zhang, D., et al. (2017).[4] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8, 1614-1622. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry, 5(4), 363-364. Link

-